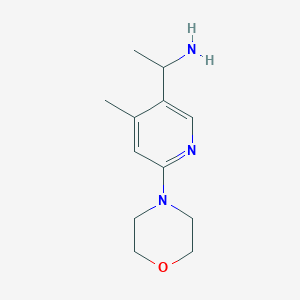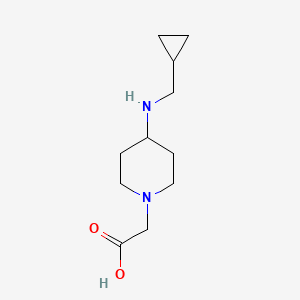
4,8-Dibromo-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-Dibromo-1,5-naphthyridine can be synthesized through a bromination reaction of 1,5-naphthyridine-4,8(1H,5H)-dione using phosphorus oxybromide (POBr3) . The reaction typically involves refluxing the starting material in the presence of the brominating agent to achieve the desired dibromo product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids in the presence of a palladium acetate catalyst.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of boronic acids and a palladium acetate catalyst under suitable conditions to form substituted naphthyridines.
Bromination: Phosphorus oxybromide (POBr3) is commonly used for the bromination of 1,5-naphthyridine derivatives.
Major Products Formed
Scientific Research Applications
4,8-Dibromo-1,5-naphthyridine has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of multifunctional organic semiconductor materials.
Medicinal Chemistry: Naphthyridine derivatives, including this compound, are studied for their potential biological activities and therapeutic applications.
Material Science: The compound’s unique electronic properties make it a valuable component in the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4,8-dibromo-1,5-naphthyridine primarily involves its role as a building block for the synthesis of more complex molecules. In organic electronics, its electron-transport and hole-injecting properties are attributed to its molecular structure, which facilitates efficient charge transfer . The compound’s interactions with other molecules and its ability to form stable complexes contribute to its functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound of 4,8-dibromo-1,5-naphthyridine, which lacks the bromine substituents.
4,8-Substituted 1,5-Naphthyridines: These compounds have various substituents at the 4 and 8 positions, which can significantly alter their properties and applications.
Uniqueness
This compound is unique due to its specific bromine substituents, which enhance its reactivity and make it a versatile intermediate for the synthesis of a wide range of functional materials. Its ability to participate in cross-coupling reactions and its opto-electrical properties distinguish it from other naphthyridine derivatives .
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,8-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H |
InChI Key |
FUCCZSOGWBLCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC=NC2=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



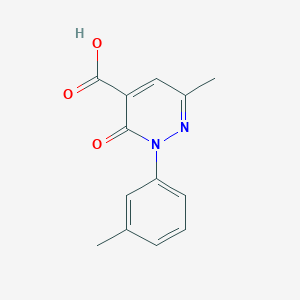
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
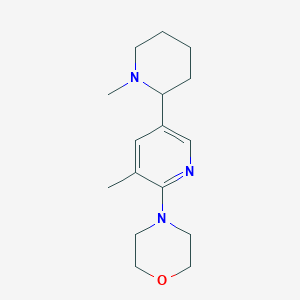
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)


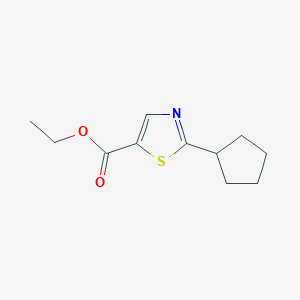
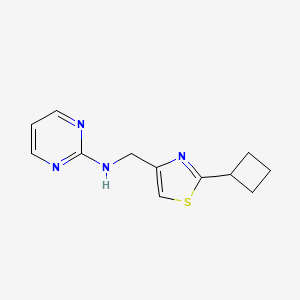
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

